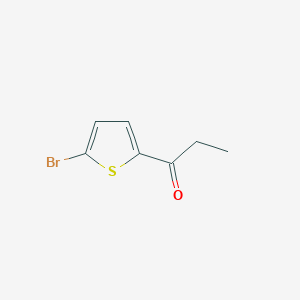

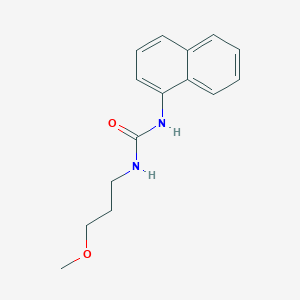

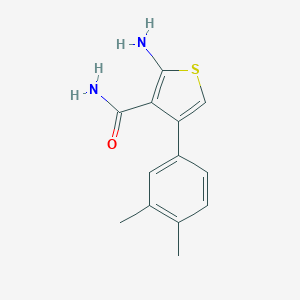

![molecular formula C13H9ClN2 B183160 2-(4-Clorofenil)imidazo[1,2-a]piridina CAS No. 38922-74-6](/img/structure/B183160.png)

2-(4-Clorofenil)imidazo[1,2-a]piridina

Descripción general

Descripción

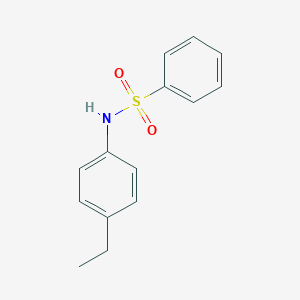

“2-(4-Chlorophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9ClN2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this scaffold can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine derivatives through cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via three-component reaction .

Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)imidazo[1,2-a]pyridine” is characterized by a fused bicyclic 5–6 heterocycles . The compound has a molecular weight of 228.683 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “2-(4-Chlorophenyl)imidazo[1,2-a]pyridine”, can undergo various chemical reactions. For instance, they can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

Los derivados de imidazo[1,2-a]piridina son reconocidos como andamiajes valiosos en la química farmacéutica debido a su eficacia en el desarrollo de fármacos. Se han utilizado en la creación de fármacos anticancerígenos y otros agentes terapéuticos debido a sus propiedades bioactivas .

Ciencia de los Materiales

Estos compuestos también son importantes en la ciencia de los materiales. Sus características estructurales los hacen adecuados para diversas aplicaciones, incluido el desarrollo de nuevos materiales con propiedades específicas deseadas .

Dispositivos optoelectrónicos

Se ha informado que los derivados de imidazo[1,2-a]piridina son útiles en dispositivos optoelectrónicos. Sus propiedades luminiscentes les permiten utilizarse en la creación de componentes para estos dispositivos .

Sensores

Debido a sus propiedades luminiscentes sensibles, estos compuestos también se aplican en la tecnología de sensores. Se pueden utilizar para detectar diversas sustancias o cambios en las condiciones ambientales .

Imágenes y Microscopía

Los derivados de imidazo[1,2-a]piridina sirven como emisores para microscopía confocal e imágenes. Esta aplicación es crucial en la investigación científica donde se requiere la visualización a nivel microscópico .

Síntesis orgánica

En la síntesis orgánica, estos andamiajes heterocíclicos son valiosos para construir diversos derivados de imidazo[1,2-a]piridina a través de estrategias de funcionalización directa .

Mecanismo De Acción

While the specific mechanism of action for “2-(4-Chlorophenyl)imidazo[1,2-a]pyridine” is not explicitly mentioned in the search results, imidazo[1,2-a]pyridines are generally recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used as key structural elements in various drugs .

Direcciones Futuras

The future directions for “2-(4-Chlorophenyl)imidazo[1,2-a]pyridine” could involve further exploration of its potential applications in medicinal chemistry and material science . Additionally, the development of safe synthetic methodologies that efficiently access imidazo[1,2-a]pyridines and their associated derivatives continues to generate much research interest in synthetic chemistry .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGHEECJTVTTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353587 | |

| Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200944 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38922-74-6 | |

| Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characteristics of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine?

A1: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine [] is characterized by a fused ring system consisting of an imidazole ring attached to a pyridine ring, with a 4-chlorophenyl group substituted at the 2-position of the imidazole ring. While its exact molecular weight can vary slightly depending on the presence of isotopes, its molecular formula is C14H9ClN2. Crystallographic studies [] have shown that the molecule exists in two distinct conformations within the crystal lattice, differing in the dihedral angle between the benzene ring and the imidazole ring system.

Q2: What are the potential applications of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine in organic synthesis?

A2: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a derivative of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine, serves as a versatile building block in organic synthesis. It reacts with various aryl acetophenones in the presence of an alkali catalyst to yield chalcones []. These chalcones can be further reacted with urea under basic conditions to produce oxopyrimidines []. These reactions highlight the compound's utility in constructing diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Q3: Has the antimicrobial activity of compounds derived from 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine been investigated?

A3: Researchers have synthesized a series of chalcones and oxopyrimidines incorporating the 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine moiety []. These newly synthesized compounds were then subjected to antimicrobial activity screening []. Although specific details regarding the antimicrobial activity are not provided in the abstract, this research suggests the potential of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine derivatives as lead compounds for developing novel antimicrobial agents.

Q4: Are there any computational studies on 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine or its derivatives?

A4: While the provided abstracts do not explicitly mention computational studies on 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine, research on imidazopyridine derivatives often employs computational chemistry techniques []. These techniques, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, can provide valuable insights into electronic structure, reactivity, and interactions with biological targets, guiding further experimental investigations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.